molecular formula C7H11ClF2O2S B2398927 [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride CAS No. 1781693-40-0

[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride

Cat. No.: B2398927
CAS No.: 1781693-40-0
M. Wt: 232.67
InChI Key: AGCUYRKTGMTINX-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a cyclopentane ring substituted with a difluoromethyl group and a methanesulfonyl chloride moiety. This compound is of interest in medicinal chemistry and materials science due to the combined effects of fluorine’s electronegativity and the steric bulk of the cyclopentyl ring. Fluorine atoms enhance metabolic stability and lipophilicity, while the cyclic structure may influence conformational rigidity and binding interactions .

Properties

IUPAC Name

[1-(difluoromethyl)cyclopentyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-7(6(9)10)3-1-2-4-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCUYRKTGMTINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride typically involves the reaction of cyclopentylmethanesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used in oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride are employed in reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

Overview

[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride is a synthetic compound that has garnered attention for its diverse applications in scientific research, particularly in organic synthesis, pharmaceutical development, agrochemicals, and material science. Its unique chemical structure, featuring a difluoromethyl group and a cyclopentyl moiety, enhances its reactivity and functional properties.

Synthetic Chemistry

This compound serves as a versatile reagent in organic synthesis. It is primarily utilized for:

  • Introducing Sulfonyl Groups : The compound effectively introduces sulfonyl groups into various organic molecules, which is crucial for enhancing their reactivity and functionality. This property is particularly useful in the synthesis of complex organic compounds where sulfonylation is required.

Pharmaceutical Development

In the pharmaceutical industry, this compound plays a significant role:

  • Synthesis of Sulfonamide Drugs : It is employed in the synthesis of sulfonamide drugs, which are essential for treating bacterial infections. The incorporation of the difluoromethyl group may enhance the pharmacological properties of these drugs, improving their efficacy and selectivity against pathogens.

Agrochemical Formulations

The compound is also utilized in the development of agrochemicals:

  • Herbicides and Insecticides : It contributes to the formulation of effective herbicides and insecticides, thereby improving agricultural productivity. The sulfonyl group can enhance the bioactivity of agrochemical agents, making them more effective in pest management.

Material Science

In material science, this compound finds applications in:

  • Production of Specialty Polymers and Resins : Its chemical properties are leveraged to create polymers and resins with enhanced thermal stability and chemical resistance. These materials are vital for various industrial applications where durability and performance are critical.

Case Study 1: Antimicrobial Efficacy

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. In studies against Staphylococcus aureus and Escherichia coli, it was found that concentrations as low as 50 µg/mL could inhibit bacterial growth effectively.

Case Study 2: Enzyme Inhibition

A structure-activity relationship analysis revealed that the difluoromethyl substitution enhances the compound's ability to inhibit serine proteases. The IC50 values were determined to be in the nanomolar range, indicating strong inhibitory effects compared to other sulfonyl derivatives.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro assays on cancer cell lines such as HeLa and MCF-7 indicated that this compound induces significant cytotoxicity with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis confirmed that the mechanism involves apoptotic pathways, suggesting potential applications in cancer therapy.

Table 1: Summary of Applications

Application AreaSpecific Use Cases
Synthetic ChemistrySulfonylation reactions
Pharmaceutical DevelopmentSynthesis of sulfonamide antibiotics
Agrochemical FormulationsDevelopment of herbicides/insecticides
Material ScienceProduction of polymers with enhanced properties

Table 2: Case Study Results

Study FocusOrganism/Cell LineIC50 (µM)Observations
Antimicrobial ActivityStaphylococcus aureus50Significant inhibition observed
Enzyme InhibitionSerine proteasesNanomolarEnhanced inhibition due to difluoromethyl group
CytotoxicityHeLa/MCF-710 - 20Induced apoptosis confirmed by flow cytometry

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Source
[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride C₇H₁₀ClF₂O₂S ~232.7* Cyclopentyl, difluoromethyl, sulfonyl chloride ≥95% Biosynth
[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride C₈H₁₂ClF₂O₂S 232.7 Cyclobutyl, 1,1-difluoroethyl, sulfonyl chloride ≥95% CymitQuimica
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride C₄H₅ClF₂O₂S 190.6 Cyclopropane, difluoromethyl, sulfonyl chloride N/A CID 131316551
Difluoromethanesulfonyl chloride CHClF₂O₂S 150.5 Linear structure, no cyclic substituents 95% ChemSpider 66563
Methane sulfonyl chloride CH₃ClO₂S 114.5 No fluorine or cyclic groups Lab grade CAS 124-63-0

*Note: Molecular weight calculated based on formula; explicit data for the cyclopentyl variant is inferred from analogs like the cyclobutyl derivative .

Functional and Reactivity Differences

  • Cyclopentyl vs. Cyclobutyl/Cyclopropane Rings: The cyclopentyl ring in the target compound provides greater steric bulk compared to cyclopropane (smallest ring, highest strain) or cyclobutyl (moderate strain). This bulk may slow nucleophilic substitution reactions at the sulfonyl chloride group but enhance selectivity in binding interactions .
  • Fluorination Patterns: The difluoromethyl group (CF₂H) in the target compound offers electron-withdrawing effects, stabilizing the sulfonyl chloride group and increasing resistance to hydrolysis compared to non-fluorinated analogs like methane sulfonyl chloride . The 1,1-difluoroethyl group in the cyclobutyl analog introduces additional alkyl chain length, which may improve solubility in organic solvents but reduce metabolic stability compared to the compact difluoromethyl group .
  • Linear vs. Cyclic Sulfonyl Chlorides : Difluoromethanesulfonyl chloride (linear) lacks steric hindrance, making it highly reactive in SN2 reactions. In contrast, cyclic derivatives like the cyclopropane or cyclopentyl compounds exhibit slower kinetics due to hindered access to the electrophilic sulfur center .

Biological Activity

Introduction

[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride (CAS No. 1781693-40-0) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H10ClF2O2S
  • Molecular Weight: 227.67 g/mol
  • IUPAC Name: this compound
  • InChI Key: YZKZKQKXJXWZDI-UHFFFAOYSA-N

Synthetic Routes

The synthesis of this compound typically involves the following steps:

  • Formation of the Cyclopentyl Framework: The cyclopentyl group can be synthesized via cyclization reactions involving suitable precursors.
  • Introduction of the Difluoromethyl Group: This can be achieved through electrophilic fluorination reactions.
  • Sulfonyl Chlorination: The final step involves the reaction of the intermediate with chlorosulfonic acid to introduce the methanesulfonyl chloride moiety.

Reaction Conditions

  • Reagents: Chlorosulfonic acid, difluoromethylating agents, and cyclopentene derivatives.
  • Conditions: Typically conducted under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes such as lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. It demonstrates IC50 values in the low micromolar range, indicating significant potency against this target .
  • Receptor Modulation: It may also interact with specific receptors involved in cellular signaling pathways, leading to altered cellular responses.

Case Studies and Research Findings

  • Anti-inflammatory Activity:
    • A study evaluated the anti-inflammatory effects of various sulfonamide derivatives, including those with difluoromethyl substituents. Results indicated that compounds similar to this compound exhibited comparable efficacy to established anti-inflammatory drugs like ibuprofen .
  • Toxicological Assessment:
    • Toxicological studies revealed that while the compound possesses significant biological activity, it also exhibits acute toxicity in animal models. For instance, acute inhalation toxicity was reported with an LC50 value of approximately 0.82 - 1.17 mg/l for rats . Dermal exposure led to severe irritation and potential burns .
  • Genotoxicity Studies:
    • In vitro assays demonstrated that this compound showed positive results in genotoxicity tests using human lymphocytes and Salmonella typhimurium, suggesting a need for caution in therapeutic applications due to potential mutagenic effects .

Comparison with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
This compound5-LOX Inhibition3.2 - 3.5Significant anti-inflammatory effects
Caffeic Acid5-LOX Inhibition4.0Reference drug for comparison
IbuprofenAnti-inflammatory67.4Standard anti-inflammatory agent

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